molecular formula C11H19NO4S B2863131 N-(tert-Butoxycarbonyl)-L-cysteine allyl ester CAS No. 149034-32-2

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester

Cat. No. B2863131
CAS RN: 149034-32-2
M. Wt: 261.34
InChI Key: WKYGQDYSVMPUIH-QMMMGPOBSA-N
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Description

“N-(tert-Butoxycarbonyl)-L-cysteine allyl ester” is a chemical compound that is part of the tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Chemical Reactions Analysis

The Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Scientific Research Applications

Antioxidant Mechanisms and Therapeutic Applications

N-acetyl-l-cysteine (NAC) is recognized for its role in replenishing hepatic glutathione (GSH) levels, depleted through drug conjugation, notably in acetaminophen overdose cases. It has also been applied in alleviating symptoms of cystic fibrosis and as an antioxidant in various clinical settings, including protection against contrast-induced nephropathy and thrombosis. The efficacy of NAC as an antioxidant hinges on its ability to act as a precursor for GSH synthesis in cells deficient in GSH, emphasizing its targeted antioxidant activity rather than being a potent antioxidant in its own right (Rushworth & Megson, 2014).

Nutritional Benefits of Cysteine-enriched Supplements

Cysteine-enriched dietary supplements, recognized for enhancing antioxidant status, have been shown to improve health outcomes in various diseases. Cysteine plays a crucial role in the metabolic pathways involving methionine, taurine, and GSH, and can aid in combating chronic inflammation by boosting antioxidant status. Supplementation with cysteine-rich proteins like whey or keratin has been proposed as a functional food strategy for clinical investigation (McPherson & Hardy, 2011).

Role in Hepatic Diseases and Treatment Resistance

N-acetylcysteine's (NAC) application extends to attenuating markers of inflammation and oxidative stress in hepatic damage, underpinning its antioxidant and anti-inflammatory roles. Its supplementation shows promising results in mitigating hepatic disease symptoms, emphasizing the need for further clinical studies to establish a clear understanding of NAC's effectiveness and safety (Andrade et al., 2015).

NAC in Cystic Fibrosis Management

N-acetylcysteine's role in managing cystic fibrosis (CF) revolves around its antioxidant activity, essential in CF airway inflammation and redox imbalance. Additionally, NAC shows potential in preventing and eradicating biofilms from CF airway infections, especially those caused by Pseudomonas aeruginosa, suggesting its utility as both a standalone treatment and an adjuvant to enhance the activity of antibiotics/anti-inflammatories (Guerini et al., 2022).

Mechanism of Action

Target of Action

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester, also known as Boc-Cys(All)-OH, is primarily used as a protective group for amino acids in peptide synthesis . The primary targets of this compound are the amino groups present in several compounds such as natural products, amino acids, and peptides .

Mode of Action

The compound acts as a protective group for amino acids during peptide synthesis. It is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The tert-butoxycarbonyl (Boc) group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of the amine functional group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .

Pharmacokinetics

Its deprotection reactions take place under room temperature conditions for 1–4 hours .

Result of Action

The result of the action of N-(tert-Butoxycarbonyl)-L-cysteine allyl ester is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This leads to the formation of the deprotected N-Boc to form the peptidomimetic with a free amine .

Action Environment

The action of N-(tert-Butoxycarbonyl)-L-cysteine allyl ester can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the deprotection reactions take place under room temperature conditions .

Safety and Hazards

The safety data sheet for a related compound, N-(tert-Butoxycarbonyl)-L-alanine N’-methoxy-N’-methylamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is necessary .

properties

IUPAC Name

prop-2-enyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-5-6-15-9(13)8(7-17)12-10(14)16-11(2,3)4/h5,8,17H,1,6-7H2,2-4H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGQDYSVMPUIH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester

CAS RN

149034-32-2
Record name prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate
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